molecular formula C21H19N5O B2916415 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788532-52-4

1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No. B2916415
CAS RN: 1788532-52-4
M. Wt: 357.417
InChI Key: LBKFOGRHIQAHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves intricate steps. One notable method is the solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation. This approach yields the desired compound in good yields .

Scientific Research Applications

Phosphodiesterase 1 Inhibition

1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea and related compounds have been studied for their potential as phosphodiesterase 1 (PDE1) inhibitors. These compounds show promise in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, as well as other central nervous system disorders (Li et al., 2016).

Synthesis and Antimicrobial Properties

Research into the synthesis of related bioactive heterocycles has highlighted their potential as antimicrobial agents. These derivatives have shown potent activity, indicating their relevance in the development of new antimicrobial drugs (El-ziaty et al., 2018).

Catalytic Synthesis Applications

Studies have also explored the catalytic synthesis of ureas and related compounds, showcasing their importance in the synthesis of high-value molecules used in various fields (Mancuso et al., 2015).

Receptor Tyrosine Kinase Inhibition

Some derivatives of this compound have been identified as potent multitargeted receptor tyrosine kinase inhibitors, with potential applications in treating vascular and growth factor-related disorders (Frey et al., 2008).

Antithrombotic Applications

The compound has also been studied for its conversion to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, indicating its potential in the development of new antithrombotic compounds (Furrer et al., 1994).

Anticancer Activities

Research on N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including derivatives of the compound , has shown significant anticancer activities. This underscores its potential in the synthesis of compounds for cancer treatment (El-Sawy et al., 2013).

Antibacterial Evaluation

Derivatives of the compound have been synthesized and evaluated for their antibacterial properties, demonstrating potential in the development of new antibacterial agents (Khames et al., 2021).

properties

IUPAC Name

1-benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-15-12-19-22-13-18(14-26(19)25-15)23-21(27)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFOGRHIQAHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.